molecular formula C47H69F3N12O14 B10825642 Allatostatin IV trifluoroacetate

Allatostatin IV trifluoroacetate

Cat. No.: B10825642
M. Wt: 1083.1 g/mol
InChI Key: PKRCFUKAELCMER-NHJGMUSQSA-N
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Description

Historical Context of Allatostatin Discovery and Characterization

The journey to understanding allatostatins began with the quest to identify the factors regulating juvenile hormone (JH) synthesis in insects. nih.gov Juvenile hormone is a critical controller of development and reproduction in these animals. nih.gov In 1989, a peptide that strongly and rapidly inhibited the in vitro synthesis of juvenile hormone by the corpora allata of the cockroach Diploptera punctata was isolated. nih.gov This peptide was named allatostatin. nih.gov

Subsequent research led to the isolation and characterization of four neuropeptides from the brains of virgin female Diploptera punctata that all inhibited JH synthesis. pnas.org These were designated as allatostatins 1-4, and their discovery revealed that they belong to a family of related peptides. pnas.org The primary structures of these peptides were determined, and it was found that they are amidated at their C-terminus, a feature crucial for their biological activity. pnas.org The removal of this terminal amide group resulted in a significant loss of activity. nih.gov Further studies continued to isolate more members of this family from the brains of Diploptera punctata, such as allatostatins VI and VII, solidifying the concept of a diverse family of peptides with a shared primary function of inhibiting juvenile hormone production. nih.govcapes.gov.br

The use of trifluoroacetic acid (TFA) in the purification process, specifically in reverse-phase high-pressure liquid chromatography (HPLC), was a key methodological component in the isolation of these peptides. pnas.org

Significance of Allatostatin IV (Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-amide) as an Octapeptide in the Allatostatin A Family

Allatostatin IV (AstA-IV) is an octapeptide with the primary amino acid sequence Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-amide. pnas.org It is a prominent member of the Allatostatin A family, sharing the characteristic C-terminal FGL-amide sequence. pnas.orgnih.gov

The significance of Allatostatin IV lies in its potent inhibitory effect on juvenile hormone synthesis. pnas.org In initial in vitro bioassays using the corpora allata of virgin female Diploptera punctata, Allatostatin IV demonstrated significant inhibition of JH synthesis at a concentration of 10⁻⁸ M. pnas.org This level of activity was comparable to that of Allatostatin 2 and greater than that of Allatostatin 3. pnas.org The inhibitory action of Allatostatin IV, like other members of its family, was found to be reversible. pnas.org

The trifluoroacetate (B77799) salt form of Allatostatin IV is commonly used in research. The trifluoroacetate anion is introduced during the purification of the synthetic peptide by HPLC using trifluoroacetic acid and is generally considered to have minimal impact on the biological activity of the peptide in experimental settings. pnas.org

Beyond its foundational role in inhibiting JH synthesis, the broader family of A-type allatostatins, including Allatostatin IV, are recognized as pleiotropic, meaning they have multiple functions. plos.orgnih.gov They act as brain-gut peptides and are involved in regulating a wide range of physiological processes such as feeding, growth, and activity/sleep cycles. frontiersin.orgnih.gov The receptors for AstA peptides are homologous to mammalian galanin/somatostatin (B550006) receptors, indicating a deep evolutionary history for this signaling system. nih.govsdbonline.orgembopress.org

Properties

Molecular Formula

C47H69F3N12O14

Molecular Weight

1083.1 g/mol

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C45H68N12O12.C2HF3O2/c1-24(2)17-31(38(47)63)52-36(60)22-51-40(65)33(19-26-9-6-5-7-10-26)55-44(69)35(23-58)57-43(68)34(20-27-12-14-28(59)15-13-27)56-42(67)32(18-25(3)4)54-41(66)30(11-8-16-50-45(48)49)53-39(64)29(46)21-37(61)62;3-2(4,5)1(6)7/h5-7,9-10,12-15,24-25,29-35,58-59H,8,11,16-23,46H2,1-4H3,(H2,47,63)(H,51,65)(H,52,60)(H,53,64)(H,54,66)(H,55,69)(H,56,67)(H,57,68)(H,61,62)(H4,48,49,50);(H,6,7)/t29-,30-,31-,32-,33-,34-,35-;/m0./s1

InChI Key

PKRCFUKAELCMER-NHJGMUSQSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Molecular and Genetic Foundations of Allatostatin Iv

Gene Structure and Organization of Allatostatin Precursors

Allatostatin peptides, including Allatostatin IV, are not directly encoded as individual molecules in the genome. Instead, they are derived from a large precursor protein known as a prepropeptide, which is encoded by the Allatostatin-A (AstA) gene. frontiersin.orgwikipedia.org The structure of this gene and the organization of its precursor protein are key to understanding the production of the final, active peptides.

The AstA gene contains the necessary information to produce multiple allatostatin peptides from a single transcript. frontiersin.org Analysis of the AstA gene in various insect species, particularly within the genus Drosophila, has revealed a conserved structure that includes exons, introns, and crucial regulatory regions. nih.gov The gene's open reading frame (ORF) codes for the prepropeptide, which contains a signal peptide sequence at the N-terminus, followed by multiple copies of allatostatin peptides separated by cleavage sites. wikipedia.org

The number of allatostatin peptides encoded by a single precursor varies significantly across species. For instance, the precursor in cockroaches like Periplaneta americana and Diploptera punctata can encode for 13 to 14 peptides, whereas in flies like Drosophila melanogaster, the precursor yields four distinct peptides. frontiersin.orgresearchgate.net

Research using phylogenetic footprinting in several Drosophila species has identified conserved non-coding sequences that are candidate regulatory elements controlling AstA gene expression. nih.gov These findings provide insight into the complex transcriptional control of allatostatin production.

Identified ElementLocationPutative Function
Hunchback motif~1.2 kb upstream of ORFTranscriptional Regulation
Broad-complex isoform motifsFirst intronTranscriptional Regulation
CF2-II motif3'-Untranslated Region (3'-UTR)Post-transcriptional Regulation

Table 1: Predicted regulatory sites in the Drosophila Allatostatin-A (AstA) gene, identified through phylogenetic footprinting analysis. nih.gov

Biosynthetic Pathways and Post-Translational Processing of Allatostatin IV

The conversion of the genetic information in the AstA gene into functional Allatostatin IV peptides is a multi-step process involving transcription, translation, and extensive post-translational modifications. wikipedia.org This pathway ensures the production of biologically active neuropeptides.

The process begins with the transcription of the AstA gene into messenger RNA (mRNA), which is then translated into the allatostatin prepropeptide. wikipedia.org This initial protein is inactive and must undergo several processing steps. The signal peptide at the N-terminus of the prepropeptide directs it into the cell's secretory pathway, beginning at the endoplasmic reticulum, where the signal peptide is cleaved off to form the propeptide. wikipedia.org

The propeptide is then transported to the Golgi apparatus, where it undergoes a series of proteolytic cleavages. wikipedia.org Specific enzymes recognize and cut the propeptide at designated cleavage sites, releasing the individual allatostatin peptides. nih.gov

A final, critical post-translational modification for Allatostatin IV and other Type-A allatostatins is C-terminal amidation. google.commedchemexpress.com This process, which occurs within the dense-core vesicles where the peptides are stored before release, involves the conversion of a C-terminal glycine (B1666218) residue into an amide group (-NH2). This amidation is essential for the biological activity and stability of the peptide. wikipedia.org

Allatostatin IV Peptide Sequence Conservation and Variation Across Species

The Allatostatin-A family of peptides is defined by a highly conserved C-terminal amino acid sequence, -YXFGL-amide, where X can be various amino acids. frontiersin.orgcapes.gov.br This conserved motif is crucial for receptor binding and biological activity. While this core sequence is maintained, the N-terminal portion of the peptides can vary in length and composition, leading to a family of related but distinct peptides within and across species.

Studies comparing allatostatins from different insects reveal a pattern of strong conservation, particularly within the same insect order. For example, analysis of seven Drosophila species showed that the peptides encoded by the AstA gene are nearly identical. nih.gov Similarly, a study of two lepidopteran species, the codling moth (Cydia pomonella) and the bollworm (Helicoverpa armigera), found that four of their eight identified allatostatins were identical, and three others differed by only a single amino acid. capes.gov.br

This pattern of a highly conserved core motif combined with minor variations suggests that while the fundamental function of the peptide is preserved, subtle species-specific adaptations in peptide structure have occurred throughout evolution.

SpeciesPeptide NameSequenceConservation Highlight
Diploptera punctata (Cockroach)Allatostatin IVAsp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 Conserved C-terminus
Drosophila melanogaster (Fruit Fly)Drostatin-A1Met-Arg-Pro-Tyr-Ser-Phe-Gly-Leu-NH2 Conserved C-terminus
Calliphora vomitoria (Blowfly)Callatostatin ISer-Arg-Pro-Tyr-Ser-Phe-Gly-Leu-NH2 Conserved C-terminus
Helicoverpa armigera (Bollworm)Helicostatin IGly-Pro-Pro-Tyr-Ser-Phe-Gly-Leu-NH2 Conserved C-terminus

Table 2: Comparison of Allatostatin-A peptide sequences from different insect species, highlighting the conserved C-terminal motif (in bold). medchemexpress.comnih.govcapes.gov.br

Neuroendocrine and Physiological Roles of Allatostatin Iv Signaling

Regulation of Juvenile Hormone Biosynthesis by Allatostatin IV

Allatostatin IV is a potent inhibitor of juvenile hormone (JH) biosynthesis, a key process in insect development, reproduction, and behavior. pnas.orgnih.govnih.gov This regulation is primarily exerted on the corpora allata, the endocrine glands responsible for JH production. nih.govnih.gov

Mechanisms of Inhibitory Control on Corpora Allata Activity

Allatostatin IV, first identified in the cockroach Diploptera punctata, directly and reversibly inhibits the synthesis of JH III in the corpora allata. pnas.orgnih.gov The peptide sequence of Allatostatin IV is Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH2. pnas.org Structure-activity studies have revealed the critical importance of specific amino acid residues for its inhibitory function. The C-terminal region, particularly the sequence Tyr-Xaa-Phe-Gly-Leu-amide, is highly conserved among the allatostatin-A family and is crucial for biological activity. For Allatostatin IV, the side chains of Leu8, Phe6, and Tyr4 have been identified as being the most important for its inhibitory effect on JH biosynthesis. nih.gov The inhibitory action of allatostatins, including Allatostatin IV, is rapid and can be reversed upon removal of the peptide, indicating a dynamic and responsive regulatory mechanism. pnas.orgnih.gov

The table below summarizes the key findings regarding the inhibitory mechanism of Allatostatin IV on the corpora allata.

FeatureDescriptionSource(s)
Primary Function Reversible inhibition of Juvenile Hormone III biosynthesis pnas.orgnih.gov
Target Gland Corpora Allata nih.govnih.gov
Peptide Sequence Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 pnas.org
Key Residues for Activity Leu8, Phe6, Tyr4 nih.gov
Nature of Inhibition Rapid and reversible pnas.orgnih.gov

Modulation of Feeding Behavior and Metabolism

While the role of Allatostatin IV in regulating juvenile hormone is well-established, its direct involvement in modulating feeding behavior and metabolism is less clear. Much of the research in this area has focused on other members of the allatostatin family, particularly Allatostatin A (AstA) and Allatostatin C (AstC), primarily in the model organism Drosophila melanogaster. nih.govnih.govresearchgate.net

Central and Peripheral Nervous System Involvement in Feeding Regulation

Research has not yet specifically demonstrated a role for Allatostatin IV in the central or peripheral nervous system regulation of feeding. Studies on the broader family of A-type allatostatins have shown they can reduce food intake in some insects. nih.govwikipedia.org In Drosophila, activation of Allatostatin A-expressing neurons in the central nervous system leads to a significant reduction in feeding behavior. nih.govplos.org These neurons are found in the brain and project to various regions, suggesting a central role in processing satiety signals. nih.govresearchgate.net Additionally, allatostatins are present in the enteric nervous system and in endocrine cells of the gut, indicating a peripheral site of action. researchgate.netwikipedia.org However, specific studies linking Allatostatin IV to these neural circuits and their control over feeding are currently lacking.

Allatostatin IV Influence on Gut Motility and Digestive Processes

There is currently no direct scientific evidence detailing the influence of Allatostatin IV on gut motility and digestive processes. The broader family of allatostatins, particularly Allatostatin A, has been shown to inhibit spontaneous contractions of the gut in various insect species, suggesting a role in slowing the passage of food. wikipedia.org Furthermore, some allatostatins can influence the release of digestive enzymes in the midgut. nih.govresearchgate.net For example, in some cockroaches, allatostatins can stimulate the secretion of α-amylase. researchgate.netresearchgate.net However, these effects have not been specifically attributed to Allatostatin IV.

Interplay with Adipokinetic Hormone (AKH) and Insulin-Like Peptides (DILPs) Signaling

Currently, there is no direct evidence from research studies demonstrating an interplay between Allatostatin IV and the signaling pathways of Adipokinetic Hormone (AKH) and Insulin-Like Peptides (DILPs). The existing research on the interaction between allatostatins and these key metabolic hormones has focused on Allatostatin A and C in Drosophila. nih.govnih.govnih.gov These studies suggest that Allatostatin A can modulate the balance between AKH and DILP signaling to maintain nutrient homeostasis. nih.govnih.gov Allatostatin C, on the other hand, has been shown to induce the secretion of AKH. nih.gov The potential for Allatostatin IV to have similar interactions remains to be investigated.

Other Pleiotropic Functions

While the regulation of juvenile hormone is a cornerstone of allatostatin function in certain insects, their influence extends to many other critical physiological domains. nih.govnih.gov These non-allatostatic roles are widespread and demonstrate the peptide family's evolutionary importance as versatile signaling molecules. nih.govnih.gov Research, particularly in model organisms like Drosophila melanogaster, has uncovered sophisticated neural and endocrine circuits where allatostatins act as key modulators of behavior and physiology, often independently of their effects on the corpora allata, the site of JH synthesis. nih.govpnas.org

Allatostatin A (AstA) signaling is a significant regulator of sleep and activity, acting as an output of the central circadian clock. In Drosophila, specific activation of AstA-expressing neurons, particularly the posterior lateral protocerebrum (PLP) neurons and certain enteroendocrine cells, promotes sleep and reduces feeding. nih.govwikipedia.org This suggests AstA helps shift the animal into a digestive and energy-conserving state. nih.gov These AstA-producing neurons are downstream targets of the neuropeptide Pigment-Dispersing Factor (PDF), a key output factor from the master circadian clock neurons. nih.gov The PLP neurons are directly contacted by PDF-expressing clock neurons and possess functional PDF receptors, linking the central clock to sleep regulation via AstA signaling. nih.gov

Further research has identified another group of sleep-promoting circadian pacemaker neurons, termed LPNAstA neurons, that also express Allatostatin-A. google.com These neurons are believed to provide direct circadian input to a brain region called the dorsal fan-shaped body (dFB) to influence sleep. google.com The removal of AstA from these neurons significantly diminishes their sleep-promoting effect, confirming the peptide's crucial role in this circuit. google.com This integrated system ensures that fundamental behaviors like sleeping and feeding are appropriately timed to the daily cycle. nih.govwikipedia.org

Table 1: Effects of Modulating Allatostatin A (AstA) Neuron Activity in Drosophila melanogaster

Experimental Manipulation Target Neurons Primary Observed Effects Reference(s)
Thermogenetic Activation AstA-expressing PLP neurons & Enteroendocrine cells • Reduced food intake• Strongly promotes sleep• Decreased locomotor activity nih.gov, wikipedia.org
Silencing of AstA Signaling AstA neurons • Increased sleep/activity ratio nih.gov

Allatostatin signaling plays a critical role in modulating the interplay between the immune system and the nervous system, particularly in the context of infection and pain perception (nociception). In Drosophila, Allatostatin C (AstC) and its receptor, AstC-R2, are key to this process. medchemexpress.comutoronto.ca During infection with pathogenic bacteria, the expression of AstC-R2 is upregulated. medchemexpress.com Studies have shown that AstC-R2 signaling specifically inhibits the Immune deficiency (IMD) pathway, a major cascade in the insect's defense against Gram-negative bacteria. medchemexpress.comutoronto.ca

Knockdown of the AstC-R2 receptor leads to an overproduction of antimicrobial peptides regulated by the IMD pathway and, consequently, decreased survival of the host during infection. medchemexpress.comutoronto.ca This suggests that Allatostatin C acts as an immunosuppressive signal. This function is thought to be a protective mechanism to dampen the immune response, preventing potential damage from an overactive inflammatory state (immunopathology) or reducing the significant metabolic cost associated with a full-blown immune reaction. medchemexpress.comutoronto.ca In addition to its immune role, AstC-R2 signaling also dampens thermal nociception even in the absence of infection, indicating an intrinsic neuronal function in regulating sensory thresholds. medchemexpress.com Separately, Allatostatin-A has been identified within the granular hemocytes (immune cells) of the cockroach Diploptera punctata, suggesting a possible role in cell-mediated immune responses. researchgate.net

Table 2: Impact of Allatostatin C Receptor 2 (AstC-R2) Deficiency in Drosophila during Bacterial Infection

Condition Key Measurement Result of AstC-R2 Deficiency Proposed Mechanism Reference(s)
Photorhabdus luminescens Infection Host Survival Decreased survival rate Overproduction of antimicrobial peptides leading to immunopathology medchemexpress.com, utoronto.ca
Bacterial Infection IMD Pathway Signaling Increased (inhibition is removed) AstC normally dampens IMD signaling via the AstC-R2 receptor medchemexpress.com, utoronto.ca

The influence of allatostatins on reproduction is not limited to the inhibition of juvenile hormone synthesis. Direct, non-JH-mediated roles in controlling reproductive tissues and processes have been identified. For instance, both A-type and B-type allatostatins are potent inhibitors of oviduct muscle contraction in the blood-feeding insect Rhodnius prolixus. cabidigitallibrary.org This myoinhibitory action suggests a direct role in regulating the movement of eggs through the reproductive tract and the timing of egg-laying (oviposition). cabidigitallibrary.org A-type allatostatin expression has also been documented in the oviducts of the cockroach Diploptera punctata, further supporting a role in the local control of reproductive musculature.

In Drosophila melanogaster, Allatostatin C signaling gates the progression of vitellogenesis (yolk formation) in response to the female's mating status. nih.gov In mature virgin females, a high level of AstC signaling actively halts vitellogenesis. nih.gov After mating, the male-derived Sex Peptide inhibits the neurons that trigger AstC release. This disinhibition allows vitellogenesis to proceed, linking the act of mating directly to oogenesis progression through an allatostatin-mediated neural circuit. nih.gov Furthermore, in the greater wax moth Galleria mellonella, injections of allatostatin were found to decrease the concentration of ecdysteroids in the ovaries and hemolymph, reduce the expression of the vitellogenin gene, and diminish the size of oocytes, indicating a regulatory role in ovarian function that may be independent of the corpora allata.

Allatostatin Receptor Pharmacology and Intracellular Signaling

Identification and Characterization of Allatostatin IV Receptors

The receptors for allatostatins, including Allatostatin IV, have been identified and characterized in various insect species. Early research in the cockroach Diploptera punctata utilized in vitro binding assays and photoaffinity labeling to identify putative allatostatin receptors in the brain and corpora allata. nih.gov These studies revealed a receptor with a molecular weight of approximately 37 kDa. nih.gov The binding of allatostatins to these receptors was found to be saturable, specific, and reversible. nih.gov

Allatostatin A receptors (AstARs) are a class of neuropeptide receptors that exhibit specificity for various allatostatin peptides. nih.govnih.gov In Drosophila melanogaster, a novel allatostatin-like neuropeptide was identified, and its cognate receptor, the Drosophila allatostatin receptor (AlstR), was characterized. embopress.org This receptor was found to be activated by type A allatostatins III and IV from Diploptera punctata with high affinity, exhibiting EC50 values of 147 and 156 pM, respectively. embopress.org

The specificity of AstARs can vary across different insect species and even within the same species, where multiple receptor subtypes may exist. nih.gov For instance, some insects possess two AstA-R genes, while others appear to have only one. nih.gov The ligand-binding pockets of AstARs have been found to be conserved across several insect species, suggesting a broad-spectrum potential for targeting these receptors. nih.gov

Allatostatin receptors belong to the large superfamily of G-protein coupled receptors (GPCRs). nih.govembopress.org GPCRs are characterized by their seven transmembrane α-helical segments connected by alternating intracellular and extracellular loops. nih.govnih.gov The extracellular domain is typically involved in ligand binding, while the intracellular domains interact with G-proteins to initiate downstream signaling. proteopedia.org

Structurally, allatostatin receptors share similarities with the mammalian somatostatin (B550006), galanin, and opioid receptor families. embopress.org Based on sequence and structural similarities, GPCRs are classified into several families, with the rhodopsin family (family A) being the largest and most diverse. nih.gov Allatostatin receptors are classified as class-A GPCRs. nih.gov

Receptor-Ligand Binding Dynamics and Affinity

The interaction between allatostatins and their receptors is a dynamic process characterized by specific binding affinities. The dissociation constant (Kd) is a measure of this affinity, with a lower Kd value indicating higher affinity. youtube.comyoutube.com In Diploptera punctata, the receptor for dip-allatostatin 5 was found to have a Kd of (9.0 +/- 0.9) x 10-10 M. nih.gov For dip-allatostatin 7, two distinct Kd values were observed, suggesting the presence of multiple receptor binding sites. nih.gov

The kinetics of ligand-receptor interactions, including association and dissociation rates, are temperature-dependent. nih.gov The affinity of a ligand for its receptor can be influenced by the structural characteristics of both the ligand and the receptor. nih.gov

The activation of allatostatin receptors is dependent on specific structural elements within both the ligand and the receptor. For Allatostatin IV (AST4), structure-activity studies have revealed the importance of specific amino acid side chains for its biological activity. nih.gov In the cockroach Diploptera punctata, the Leu8, Phe6, and Tyr4 residues of AST4 were identified as being particularly important for the inhibition of juvenile hormone biosynthesis. nih.gov Furthermore, the stereochemistry at the C-terminus of AST4 appears to be crucial for its biological function, suggesting the importance of a specific secondary structure. nih.gov

On the receptor side, studies on the Allatostatin receptor type C (AstR-C) have highlighted the significance of extracellular loop 2 (ECL2) in ligand interaction. nih.govgenscript.com A specific residue, Q2716.55, has been identified as playing a critical role in the G protein-dependent activation of the receptor, likely by contributing to the flexibility of the receptor's structure. nih.govgenscript.combiorxiv.org

Intracellular Signaling Cascades Triggered by Allatostatin IV Receptor Activation

The binding of Allatostatin IV to its receptor initiates a cascade of intracellular signaling events. nih.govembopress.org These signaling pathways are crucial for mediating the various physiological effects of allatostatins.

Allatostatin receptors are coupled to the Gi/Go class of G-proteins. embopress.org Upon ligand binding, the activated receptor facilitates the exchange of GDP for GTP on the α-subunit of the G-protein, leading to the dissociation of the α-subunit from the βγ-complex. youtube.com This activated α-subunit then modulates the activity of downstream effector proteins. nih.gov

The Gi/Go pathway is primarily associated with the inhibition of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). youtube.comnih.gov By inhibiting adenylyl cyclase, allatostatin signaling leads to a decrease in intracellular cAMP levels. nih.gov cAMP acts as a second messenger, and its reduced concentration affects the activity of cAMP-dependent protein kinase A (PKA), which in turn regulates the phosphorylation of various target proteins. youtube.com In addition to the canonical Gi/Go pathway, there is evidence that the liberated βγ subunits of G-proteins can also activate other signaling pathways, such as certain types of adenylyl cyclase and phospholipase C. scite.ai

Downstream Molecular Effectors and Gene Expression Modulation

The binding of Allatostatin IV to its receptor initiates a cascade of intracellular events that ultimately lead to the modulation of downstream molecular effectors and the regulation of gene expression. These processes are fundamental to the physiological roles of Allatostatin IV, including the inhibition of juvenile hormone synthesis and the regulation of vitellogenesis.

One of the primary and most well-documented downstream effects of allatostatin signaling is the inhibition of juvenile hormone (JH) biosynthesis in the corpora allata (CA). nih.govnih.govpnas.org This inhibition is achieved through the modulation of the expression of genes encoding key enzymes in the JH biosynthetic pathway. For instance, in the Chinese white pine beetle, Dendroctonus armandi, knockdown of the Allatostatin C gene (DaAST) led to a significant increase in the mRNA levels of juvenile hormone acid O-methyltransferase (JHAMT), a crucial enzyme in the final steps of JH synthesis. nih.gov This suggests that allatostatin signaling normally suppresses the expression of JHAMT to reduce JH production. nih.gov

The influence of allatostatins extends to the regulation of reproductive processes, particularly vitellogenesis, the process of yolk protein synthesis. In the German cockroach, Blattella germanica, allatostatins have been shown to impair the release of vitellogenin from the fat body. csic.esnih.gov This effect is thought to be mediated by the inhibition of vitellogenin glycosylation, a critical post-translational modification. csic.esnih.gov The proposed mechanism involves the allatostatin-induced inhibition of the mevalonate (B85504) pathway, which is essential for the synthesis of dolichol, a lipid carrier required for N-linked glycosylation. csic.es Furthermore, studies have demonstrated that allatostatins can suppress vitellogenesis by modulating the expression of genes involved in this process. In Drosophila melanogaster, Allatostatin C (AstC) produced by specific clock neurons can generate a circadian rhythm for oogenesis by suppressing the secretion of insulin-like peptides (Dilps), which in turn would reduce the stimulus for vitellogenesis. pnas.org This inhibitory action on insulin (B600854) signaling can also lead to reduced JH biosynthesis, as insulin signaling is known to stimulate JH production. pnas.orgfrontiersin.org

Beyond the regulation of hormones and reproductive proteins, allatostatins modulate the expression of genes related to feeding and digestion. In Blattella germanica, the expression of the preproallatostatin (preproAST) gene, which encodes for allatostatins, is observed in the midgut. csic.esnih.govresearchgate.net Synthetic allatostatins have been shown to inhibit hindgut motility and activate the secretion of α-amylase in the midgut, indicating a role in coordinating digestive processes. csic.esresearchgate.net In Drosophila, activation of Allatostatin A (AstA)-expressing neurons inhibits feeding behavior. pnas.org This behavioral effect is associated with the modulation of downstream pathways that promote feeding, as the inhibitory effect of AstA neuron activation can be overridden by the simultaneous activation of neurons expressing Neuropeptide F (NPF), a known promoter of feeding. pnas.org

The table below summarizes the key downstream molecular effectors and the modulation of gene expression influenced by allatostatin signaling.

Physiological Process Affected Molecule/Gene Organism Observed Effect of Allatostatin Citation
Juvenile Hormone Synthesis Juvenile Hormone Acid O-Methyltransferase (JHAMT) mRNADendroctonus armandiUpregulation of DaJHAMT mRNA upon DaAST knockdown (indicating normal suppression by allatostatin) nih.gov
Vitellogenesis VitellogeninBlattella germanicaInhibition of release from fat body, likely through inhibition of glycosylation csic.esnih.gov
Insulin-like peptides (Dilps)Drosophila melanogasterSuppression of Dilp secretion pnas.org
Krüppel homolog 1 (Kr-h1) mRNADrosophila melanogasterReduced expression upon activation of AstC-DN1p neurons (indicating reduced JH activity) pnas.org
Digestion & Feeding α-amylaseBlattella germanicaActivation of secretion in the midgut csic.esresearchgate.net
Neuropeptide F (NPF) pathwayDrosophila melanogasterInhibitory effect on feeding can be overridden by NPF neuron activation pnas.org

Regulation of Allatostatin Iv Expression and Peptide Degradation

Transcriptional and Translational Regulation of Allatostatin Genes

The expression of allatostatin genes is a complex process governed by a variety of regulatory mechanisms that dictate when and where these neuropeptides are produced. This control is crucial for their diverse physiological roles.

Identification of Conserved Regulatory Elements

The regulation of gene expression is fundamental to the development and function of all organisms. In eukaryotes, this process is largely controlled by cis-regulatory elements, such as promoters and enhancers, which are DNA sequences that bind transcription factors to modulate the transcription of nearby genes. mdpi.com Promoters are typically located near the transcription start site and are essential for initiating transcription. mdpi.com They often contain specific sequence motifs, such as the TATA box and initiator (Inr) element, which are recognized by the general transcription machinery. mdpi.com

While specific regulatory elements for the Allatostatin IV gene have not been definitively characterized, studies on other neuropeptide genes in insects provide a general framework for their transcriptional control. For instance, the analysis of the N-CAM gene in various species has revealed conserved regulatory elements like SP-1 and AP-1 consensus sites, as well as homeodomain binding regions, which are important for its expression. nih.gov Similarly, comparative genomics approaches have been used to identify conserved non-coding sequences that may function as regulatory elements in the promoters of various genes. researchgate.netnih.govwustl.edu It is hypothesized that the Allatostatin IV gene is also under the control of a specific set of conserved regulatory elements that are recognized by particular transcription factors, thereby ensuring its precise spatial and temporal expression pattern. However, further research is required to identify and validate these specific elements for the Allatostatin IV gene.

Tissue-Specific and Developmental Expression Patterns

Allatostatin-A (FGLamide) peptides, the family to which Allatostatin IV belongs, are primarily expressed in the central nervous system and the midgut of insects, supporting their roles as brain-gut peptides. nih.govnih.govwikipedia.org

In Drosophila melanogaster, FGLamide allatostatins are found in interneurons, motorneurons, and endocrine cells of the midgut. nih.govwikipedia.org Studies using RNA interference (RNAi) have shown that the expression of the FGLamide allatostatin gene and its receptor, Dar-1, is crucial for normal larval foraging behavior. nih.govnih.govresearchgate.net

Research on the spider Parasteatoda tepidariorum has provided insights into the tissue-specific expression of Allatostatin A. Quantitative real-time PCR analysis revealed that the expression of the Allatostatin A gene (PtASTA) is highest in the neuroendocrine and nervous system, followed by the midgut glands and hindgut, with lower levels in the ovaries and integument. This distribution aligns with the peptide's presumed roles in neuromodulation and digestion. nih.gov

Developmental expression studies of Allatostatin C (DaAST) in the Chinese white pine beetle, Dendroctonus armandi, show dynamic changes throughout the life cycle. Expression of DaAST decreases in the larval stages, is highest in the head of pupae, and peaks in the anterior midgut of adult females and males. nih.gov While this data is for a different allatostatin type, it highlights the developmentally regulated nature of allatostatin expression. It is likely that the expression of the Allatostatin IV gene also follows a precise developmental and tissue-specific pattern to orchestrate its physiological functions.

Enzymatic Degradation and Inactivation of Allatostatin IV

The biological activity of neuropeptides like Allatostatin IV is terminated by enzymatic degradation. This process is critical for ensuring a rapid and controlled signaling event.

Characterization of Peptidases Involved in Allatostatin IV Metabolism

Allatostatins are susceptible to degradation by various peptidases present in the hemolymph and tissues of insects. nih.gov Studies on FGLamide allatostatins in the cockroach, Diploptera punctata, have shown that these peptides are cleaved by both endopeptidases and aminopeptidases. dntb.gov.ua For example, the degradation of Dip-AST 7 involves an initial cleavage by an endopeptidase, followed by the action of an amastatin-sensitive aminopeptidase (B13392206) on the resulting C-terminal hexapeptide. dntb.gov.ua This suggests a multi-step enzymatic cascade for the inactivation of these peptides.

The development of peptidase-resistant analogs of allatostatins has been a key strategy to study their function without rapid degradation. nih.gov These studies have confirmed that both hemolymph and tissue-bound peptidases contribute to the inactivation of these neuropeptides. nih.gov While the specific peptidases that target Allatostatin IV have not been individually isolated and characterized, the general patterns of degradation observed for other FGLamide allatostatins provide a strong indication of the types of enzymes involved in its metabolism.

Half-Life Dynamics and Metabolic Pathways in Invertebrate Hemolymph and Tissues

The persistence of Allatostatin IV in the hemolymph and its metabolic fate in various tissues are key determinants of its physiological impact. As with other neuropeptides, Allatostatin IV is expected to have a relatively short half-life due to the presence of active peptidases. nih.gov

While specific half-life data for Allatostatin IV is limited, research on peptidase-resistant analogs suggests that the native peptides are rapidly cleared from circulation. nih.gov The metabolic pathways likely involve cleavage at multiple sites within the peptide sequence by a combination of endo- and exopeptidases, as observed for other allatostatins. dntb.gov.ua This rapid degradation ensures that the signaling is transient and localized, allowing for precise control over the physiological processes regulated by Allatostatin IV. The development of stable analogs has been instrumental in overcoming this rapid degradation for research purposes and holds potential for the development of novel insect control agents. nih.gov

Comparative and Evolutionary Aspects of Allatostatin Systems

Phylogenetic Relationships of Allatostatin Families Across Bilaterians

The allatostatins are categorized into three distinct and unrelated families based on their primary structures: Allatostatin-A (AST-A), Allatostatin-B (AST-B), and Allatostatin-C (AST-C). nih.govwikipedia.org Each family has a unique evolutionary history, resulting in different patterns of conservation and function across the animal kingdom. wikipedia.org

Allatostatin-A (AST-A): Members of the AST-A family are characterized by a conserved C-terminal amino acid motif, Y/FXFGL-amide. wikipedia.orgnih.gov These peptides are widespread among arthropods and have also been identified in other protostomes, such as molluscs, where their orthologs are known as buccalins. frontiersin.orgnih.gov In nematodes, the nlp-5 and nlp-6 peptides show structural similarity and are considered potential orthologs of AST-A. nih.gov

Allatostatin-B (AST-B): The AST-B family, also known as myoinhibitory peptides (MIPs), is characterized by a different consensus sequence. nih.gov These peptides are found in the nervous system of insects and have been identified in other protostomes like annelids, where they regulate processes such as larval settlement and feeding. nih.gov

Allatostatin-C (AST-C): The AST-C family is distinguished by a C-terminal PISCF motif. biorxiv.org Originally discovered in the moth Manduca sexta, AST-C and its receptors are considered orthologs of the vertebrate somatostatin (B550006) system. biorxiv.orgnih.gov Research suggests that AST-C and somatostatin are paralogous, having arisen from a gene duplication event in a common ancestor of Bilateria. nih.govresearchgate.net Interestingly, while most protostomes retained only the AST-C type and chordates retained only the somatostatin type, echinoderms have retained both. nih.gov

Evolutionary Divergence and Conservation of Allatostatin Receptors

The receptors for allatostatins are G-protein coupled receptors (GPCRs) that have undergone significant evolutionary divergence. nih.govnih.gov

The evolution of the Allatostatin-A receptor (AST-AR) system is particularly well-studied. Phylogenetic analyses indicate that the AST-AR gene has undergone lineage-specific evolution in arthropods. plos.orgnih.gov For instance, while many insects possess a single AST-AR gene, a gene duplication event in the lineage leading to flies and mosquitoes (Diptera) resulted in two distinct AST-AR genes. nih.govplos.orgresearchgate.net These duplicate receptors in mosquitoes have been shown to have diverged in their sequence and their expression is differentially regulated by feeding, suggesting functional diversification. nih.govplos.orgresearchgate.net In molluscs, the number of allatostatin receptors also varies due to lineage- and species-specific gene duplications. frontiersin.org

A significant body of evidence points to a shared evolutionary origin between the invertebrate allatostatin systems and certain vertebrate neuropeptide systems. plos.orgnih.gov

Phylogenetic and gene synteny analyses reveal that the Allatostatin-A receptors (AST-ARs) and their peptide ligands share a common ancestor with the vertebrate kisspeptin (B8261505) (KISS) and galanin (GAL) receptor and ligand families. nih.govplos.orgnih.gov It is proposed that the ancestral gene for this superfamily duplicated, with one branch leading to the galanin receptors (GALRs) and the other giving rise to a common ancestor for AST-ARs and kisspeptin receptors (KISSR). nih.govplos.org Subsequently, the AST-AR gene was lost in the chordate lineage, while both KISSR and GALR were lost in the Ecdysozoa, which includes arthropods. nih.govnih.gov The initial identification of an AST-A receptor in Drosophila melanogaster was accomplished using degenerate primers based on mammalian somatostatin receptors, though it showed the highest sequence similarity to mammalian galanin receptors. nih.govnih.gov

The Allatostatin-C (AST-C) system is considered to be orthologous to the vertebrate somatostatin (SS) system. nih.gov Research on echinoderms, which possess both AST-C-type and SS-type neuropeptides, suggests that these two systems are paralogous, originating from a gene duplication in a common bilaterian ancestor. nih.gov Following this duplication, it appears that the AST-C gene was lost in chordates and the SS gene was lost in protostomes. nih.gov The receptors for AST-C in insects are orthologs of vertebrate somatostatin receptors and, like them, typically signal through Gαi/o subtype G-proteins. biorxiv.org

Functional Conservation and Diversification of Allatostatin IV Homologs

The Allatostatin-A (AST-A) family comprises multiple peptides, such as AST-A-1, -2, -3, and -4 in Drosophila. wikipedia.org The functions of this family show both remarkable conservation and significant diversification.

A core, conserved function of AST-A peptides across many insects is the regulation of feeding and digestion. nih.gov They act as brain-gut peptides, often released after a meal to inhibit gut motility and facilitate the process of digestion. nih.gov For example, in the kissing bug Rhodnius prolixus, there is a massive release of AST-A following a blood meal. nih.gov

However, the function that gave the family its name—the inhibition of juvenile hormone synthesis (allato-stasis)—is not universally conserved. nih.gov This allatostatic effect appears to be primarily restricted to hemimetabolous insects like cockroaches and locusts. nih.govnih.gov

Beyond digestion, AST-A signaling is involved in a wide array of other physiological processes, demonstrating significant functional diversification. These pleiotropic functions include the regulation of growth, sleep/activity cycles, and even learning. nih.gov The overarching role of AST-A signaling is hypothesized to be the coordination of an animal's digestive and anabolic state with developmental and circadian timing to optimize growth and reproduction. nih.govresearchgate.net

Compound and Peptide Nomenclature

NameType/FamilyNotes
Allatostatin A (AST-A)NeuropeptideFamily of peptides with a conserved Y/FXFGL-amide C-terminus. wikipedia.orgnih.gov
Allatostatin B (AST-B)NeuropeptideAlso known as Myoinhibitory Peptides (MIPs). nih.gov
Allatostatin C (AST-C)NeuropeptideCharacterized by a PISCF C-terminus; orthologous to vertebrate somatostatin. biorxiv.orgnih.gov
Allatostatin IVNeuropeptideA specific member of the Allatostatin-A family.
Allatostatin-A Receptor (AST-AR)GPCRReceptor for AST-A peptides. nih.gov
Allatostatin-C Receptor (AST-CR)GPCRReceptor for AST-C peptides. biorxiv.org
Somatostatin (SS)Vertebrate NeuropeptideParalog of Allatostatin-C. nih.gov
Galanin (GAL)Vertebrate NeuropeptideShares a common ancestor with the AST-A/Kisspeptin lineage. plos.org
Kisspeptin (KISS)Vertebrate NeuropeptideShares a common ancestor with the AST-A lineage. plos.org
Galanin Receptor (GALR)Vertebrate GPCRReceptor for Galanin. nih.gov
Kisspeptin Receptor (KISSR)Vertebrate GPCRReceptor for Kisspeptin. nih.gov
Somatostatin Receptor (SSTR)Vertebrate GPCRReceptor for Somatostatin. nih.govnih.gov
BuccalinMolluscan NeuropeptideOrtholog of insect Allatostatin-A. frontiersin.org
Manduca sexta allatostatin (Mas-AS)NeuropeptideA specific Allatostatin-C from the moth Manduca sexta. nih.gov

Advanced Research Methodologies and Analog Development

In Vitro and Ex Vivo Bioassays for Allatostatin IV Activity Assessment

The primary and most fundamental method for assessing the biological activity of Allatostatin IV (AST-IV) is the radiochemical assay, which directly measures the inhibition of juvenile hormone (JH) biosynthesis in the corpora allata (CA), the endocrine glands responsible for JH production. nih.govnih.gov This in vitro technique provides a quantitative measure of the peptide's potency and is a cornerstone for structure-activity relationship studies. nih.gov

The assay typically involves the incubation of surgically excised corpora allata from an insect, most commonly the cockroach Diploptera punctata, in a culture medium. nih.govnih.gov To measure the rate of JH synthesis, a radiolabeled precursor, such as L-[methyl-³H]methionine, is added to the medium. The methyl group from this precursor is transferred to the JH molecule in the final step of its biosynthesis. After a specific incubation period with the allatostatin peptide, the newly synthesized, radiolabeled JH is extracted from the medium and the glands using an organic solvent. The amount of radioactivity incorporated into the JH fraction is then quantified using liquid scintillation counting, providing a direct measurement of the rate of JH biosynthesis.

The inhibitory activity of Allatostatin IV is determined by comparing the rate of JH synthesis in glands treated with the peptide to the rate in control glands incubated in medium alone. pnas.org Early studies on native allatostatins isolated from D. punctata demonstrated that AST-IV could inhibit JH synthesis by over 40% at a concentration of 10⁻⁸ M. nih.govpnas.org This inhibition is reversible; upon removal of the allatostatin from the medium, the corpora allata resume JH synthesis at rates comparable to the pre-treatment period. pnas.org

Structure-activity studies have utilized this assay to pinpoint key amino acid residues responsible for AST-IV's biological activity. By systematically replacing each amino acid in the AST-IV sequence (Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-amide) with Alanine (B10760859), researchers identified the side chains of Leucine-8, Phenylalanine-6, and Tyrosine-4 as being most critical for the inhibition of JH biosynthesis. nih.gov

Table 1: Inhibitory Activity of Allatostatin IV and Analogs on Juvenile Hormone III Biosynthesis in Diploptera punctata

Compound Concentration (M) % Inhibition of JH III Synthesis
Allatostatin IV 10⁻⁸ > 40% nih.govpnas.org
Allatostatin 1 10⁻⁹ > 40% nih.govpnas.org
Allatostatin 2 10⁻⁸ > 40% nih.govpnas.org

This table presents the concentration required to achieve greater than 40% inhibition of juvenile hormone synthesis by the corpora allata of virgin female D. punctata in vitro.

The physiological effects of Allatostatin IV are mediated by its interaction with specific G protein-coupled receptors (GPCRs). wikipedia.org Modern cell-based assays provide powerful tools to study these receptor-ligand interactions and the subsequent intracellular signaling cascades with high throughput and sensitivity. While direct studies naming Allatostatin IV with TGF-α shedding or Glo-Sensor cAMP assays are not prevalent, the principles of these assays are directly applicable to characterizing allatostatin receptor activation.

The Transforming Growth Factor-α (TGF-α) Shedding Assay is a versatile method for detecting the activation of GPCRs, particularly those that signal through Gα(q) and Gα(12/13) pathways. nih.gov The assay relies on cells co-expressing the target receptor (e.g., an allatostatin receptor) and a membrane-anchored form of alkaline phosphatase-tagged TGF-α (AP-TGFα). nih.gov Activation of the GPCR by a ligand like Allatostatin IV initiates a signaling cascade that leads to the cleavage and release (shedding) of the AP-TGFα from the cell surface. The amount of AP-TGFα released into the culture medium can be easily quantified by measuring the alkaline phosphatase activity, which serves as a direct proxy for receptor activation. nih.gov This system can be adapted for Gα(s)- and Gα(i)-coupled receptors by using chimeric Gα proteins. nih.gov

The GloSensor™ cAMP Assay is specifically designed to measure the real-time kinetics of cyclic AMP (cAMP), a critical second messenger, in living cells. This assay is ideal for studying GPCRs that couple to Gα(s) (which increases cAMP) or Gα(i) (which decreases cAMP). The system uses a genetically engineered form of firefly luciferase that is fused to a cAMP-binding protein. biorxiv.org When cAMP levels in the cell rise, cAMP binds to the biosensor, causing a conformational change that results in light production. biorxiv.org Conversely, a decrease in cAMP leads to a reduction in light output. By expressing an allatostatin receptor in cells containing the GloSensor cAMP biosensor, researchers can directly monitor the changes in cAMP levels upon application of Allatostatin IV, thus elucidating the specific G protein pathway the receptor utilizes. biorxiv.org

Computational Approaches in Allatostatin IV Research

Computational methods are indispensable tools in modern neuropeptide research, enabling the analysis of structure-activity relationships, the prediction of peptide-receptor interactions, and the rational design of novel analogs with improved properties.

Molecular modeling plays a crucial role in understanding the three-dimensional structure of Allatostatin IV and its relationship to biological function. nih.gov Based on data from Nuclear Magnetic Resonance (NMR) spectroscopy, computational models have shown that the active core region of allatostatin analogs can adopt a beta-turn conformation. nih.gov This structural insight is critical, as the specific arrangement of amino acid side chains in this turn is what determines the peptide's ability to bind to its receptor and inhibit JH synthesis. nih.gov

Furthermore, computational simulations, such as virtual screening and molecular docking, are powerful strategies for drug discovery. nih.gov Although primarily applied to small molecules, these approaches can be adapted for peptide research. A 3D model of an allatostatin receptor could be used to computationally "dock" Allatostatin IV and its analogs, predicting their binding affinity and orientation within the receptor's binding pocket. This in silico approach allows for the rapid screening of large virtual libraries of potential ligands, identifying promising candidates for chemical synthesis and subsequent in vitro bioassay, thereby accelerating the development of novel and more potent allatostatin-based compounds. nih.govresearchgate.net

Homology Modeling and Molecular Dynamics Simulations of Receptors and Ligands

Due to the challenges in crystallizing G protein-coupled receptors (GPCRs), the three-dimensional structures of allatostatin receptors are often not experimentally available. biorxiv.org To overcome this, researchers employ homology modeling , a computational technique to build a 3D model of a protein based on the known structure of a related homologous protein (the "template"). biorxiv.orgresearchgate.net For instance, the 3D structure of the Allatostatin C receptor (AstR-C) from the moth Thaumetopoea pityocampa was successfully modeled using the mouse mu-opioid receptor as a template, which shares significant sequence identity and is also a class A GPCR. biorxiv.org Allatostatin receptors exhibit structural similarities with mammalian somatostatin (B550006) and opioid receptors, making these known structures valuable templates. nih.govfrontiersin.org

Once a reliable 3D model of the receptor is generated, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the receptor and its interaction with ligands like Allatostatin IV. biorxiv.orgmdpi.comyoutube.commdpi.com MD simulations calculate the motion of every atom in the system over time, providing insights into the conformational changes the receptor undergoes upon ligand binding. mdpi.commdpi.combiorxiv.org These simulations can reveal the precise binding pocket and identify key amino acid residues that form crucial interactions with the ligand. biorxiv.orgnih.gov For example, MD simulations of the AstR-C receptor highlighted the essential role of the extracellular loop 2 (ECL2) in forming the binding cavity and interacting with the allatostatin peptide. biorxiv.org This iterative process of modeling and simulation provides a dynamic view of the receptor-ligand complex, which is fundamental for understanding the mechanism of action and for the rational design of new molecules. mdpi.comyoutube.com

Virtual Screening and Structure-Activity Relationship (SAR) Studies

Virtual screening is a computational technique used to search large databases of small molecules to identify those that are most likely to bind to a drug target, such as an allatostatin receptor. nih.govnih.govnih.gov Using the 3D receptor model generated through homology modeling, researchers can computationally "dock" thousands of compounds into the ligand-binding site. nih.govnih.gov These docking programs calculate a score based on how well the molecule fits into the pocket and the interactions it forms, allowing for the prioritization of a smaller number of promising candidates for experimental testing. nih.gov For example, virtual screening of peptidomimetic and GPCR-targeted libraries against a homology model of the AlstR-C receptor successfully identified novel, non-peptide agonist compounds. nih.gov

Structure-Activity Relationship (SAR) studies are crucial for understanding which parts of the Allatostatin IV molecule are essential for its biological activity. nih.gov These studies involve systematically modifying the peptide's structure and measuring the effect of each change on its ability to inhibit juvenile hormone synthesis. nih.gov Early SAR studies on Allatostatin IV (Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-amide) from the cockroach Diploptera punctata utilized alanine scanning, where each amino acid is replaced one by one with alanine to probe the importance of its side chain. nih.gov These studies revealed that the side chains of Leu⁸, Phe⁶, and Tyr⁴ are the most critical for activity. nih.gov Another series of analogs using D-amino acid substitutions (replacing the natural L-amino acid with its non-natural mirror image) suggested that a specific secondary structure at the C-terminal end of the peptide is important for its biological function. nih.gov

Table 1: Summary of Allatostatin IV Alanine Scan SAR Data This table is a representation of findings described in the text. IC₅₀ values are illustrative of relative importance as detailed in source literature.

Original Residue Position Importance for Activity
Asp 1 Low
Arg 2 Moderate
Leu 3 Moderate
Tyr 4 High
Ser 5 Low
Phe 6 High
Gly 7 Low (Flexibility likely key)
Leu 8 Very High

Machine Learning Applications in Analog Design

More recently, machine learning (ML) has emerged as a powerful tool to accelerate the design of novel allatostatin analogs. researchgate.netnih.gov ML models can be trained on existing SAR data to identify complex patterns and quantitative structure-activity relationships (QSAR) that are not obvious to human researchers. researchgate.netnih.gov

In one study, two ML models—multiple linear regression and support vector machine—were built to analyze the factors influencing the juvenile hormone-inhibiting activity of a series of allatostatin analogs. researchgate.netnih.gov The models successfully identified key structural features required for high potency. The results suggested that a potent analog should possess specific chemical groups at defined positions, such as styrene, hydrophilic, and aromatic groups. researchgate.netnih.gov Using these insights, researchers rationally designed and synthesized six new analogs, which all showed potent activity. nih.gov Notably, one analog, A53, exhibited an IC₅₀ value of 2.07 nM, making it more potent than most natural allatostatins from Diploptera punctata. nih.gov This success demonstrates how ML-based strategies can significantly enhance the efficiency of designing, screening, and prioritizing new and potent allatostatin analogs for research. researchgate.netnih.gov

Development of Allatostatin IV Analogs and Peptidomimetics for Research

The development of analogs of Allatostatin IV is driven by the need for research tools with improved characteristics compared to the native peptide. nih.govacs.org Natural peptides are often susceptible to rapid degradation by proteases and may have poor bioavailability, limiting their practical use in many experimental contexts. nih.govacs.org Research efforts focus on creating analogs that are more stable, have higher receptor affinity, and can mimic the biological effects of the native peptide. nih.govnih.gov

Strategies for Enhancing Receptor Affinity and Stability

Several strategies are employed to create Allatostatin IV analogs with enhanced stability and receptor binding affinity. nih.govnih.gov One approach is the substitution of natural L-amino acids with their D-amino acid counterparts. nih.gov This can make the peptide less recognizable to degradative enzymes. nih.gov

Another effective strategy is to introduce conformational constraints into the peptide backbone. nih.gov This is often achieved by incorporating "turn-promoting moieties," which are chemical structures that encourage the peptide to adopt a specific three-dimensional shape, similar to its active conformation when bound to the receptor. nih.gov Molecular modeling based on NMR data has shown that active analogs often contain a beta-turn in their core active region. nih.gov By pre-organizing the analog into this active conformation, both affinity and stability can be increased. nih.gov

The development of peptidomimetics represents a significant leap in this area. nih.gov These are small, non-peptide molecules designed to mimic the essential features of a peptide's active site. nih.govresearchgate.net Peptidomimetics offer a more stable alternative and have the potential for more cost-effective production. nih.gov

Rational Design Principles for Non-Peptide Allatostatin IV Mimetics

The rational design of non-peptide mimetics of Allatostatin IV is a structure-based approach that aims to replicate the function of the peptide using a completely different chemical scaffold. researchgate.netrsc.orgnih.gov The primary advantage of non-peptide mimetics is their improved pharmacological properties, such as enhanced stability against enzymatic degradation and better membrane permeability. researchgate.net

The design process begins with a detailed understanding of the pharmacophore—the precise 3D arrangement of functional groups on Allatostatin IV that are essential for binding to its receptor. researchgate.net This information is derived from SAR studies, homology models, and molecular dynamics simulations. biorxiv.orgnih.gov The key principle is to identify a rigid, non-peptide scaffold (like a cyclic urea (B33335) or other heterocyclic structure) that can be decorated with the critical side-chain functionalities (e.g., aromatic rings, hydrogen bond donors/acceptors) in the same spatial orientation as in the native peptide. rsc.orgnih.gov Computational methods, particularly virtual screening of small molecule libraries, are then used to identify scaffolds that can successfully present these functionalities to the receptor's binding pocket, effectively mimicking the α-helical or turn-like structure of the peptide's active region. nih.govrsc.org

Q & A

Q. How is Allatostatin IV trifluoroacetate synthesized and purified for research applications?

this compound is synthesized via solid-phase peptide synthesis (SPPS), followed by cleavage from the resin using trifluoroacetic acid (TFA)-based cocktails. The TFA counterion is introduced during HPLC purification, where it acts as an ion-pairing agent to enhance peptide hydrophobicity for separation . Post-synthesis, the peptide is lyophilized and stored at -80°C to -20°C. Purity (>95%) is verified via HPLC and mass spectrometry (MS), with batch-specific Certificates of Analysis (COA) provided by suppliers .

Q. What analytical methods are essential for confirming the structural integrity of this compound?

Key methods include:

  • Reverse-phase HPLC : To assess purity and retention time consistency.
  • Electrospray Ionization Mass Spectrometry (ESI-MS) : For molecular weight validation (theoretical: 968.51 Da; observed: within ±1 Da).
  • Amino Acid Analysis (AAA) : To confirm sequence accuracy.
  • Circular Dichroism (CD) : For secondary structure analysis in solution. Suppliers typically provide detailed COA and Safety Data Sheets (SDS) for batch-specific data .

Q. How should researchers handle and store this compound to ensure stability?

The peptide should be reconstituted in sterile, deionized water or pH-adjusted buffers (e.g., PBS) and aliquoted to avoid freeze-thaw cycles. Long-term storage requires temperatures ≤-20°C. Short-term use (≤1 week) permits refrigeration at 4°C. Stability under these conditions is validated via accelerated degradation studies and repeated HPLC analysis .

Advanced Research Questions

Q. What experimental controls are critical when studying this compound to mitigate trifluoroacetate interference?

  • TFA-Only Controls : Include buffer solutions containing equivalent TFA concentrations to isolate its effects.
  • Dialysis or Desalting : Post-reconstitution, use centrifugal filters (e.g., 3 kDa MWCO) to remove unbound TFA.
  • Alternative Purification : Replace TFA with acetic or hydrochloric acid during HPLC to minimize TFA contamination .

Q. How does the trifluoroacetate counterion influence receptor binding assays for Allatostatin IV?

TFA can act as an allosteric modulator at glycine receptors (EC50 ~100 μM), enhancing agonist responses at sub-saturating ligand concentrations . To isolate Allatostatin IV-specific effects:

  • Use TFA-free purification methods.
  • Compare dose-response curves with and without TFA dialysis.
  • Validate findings using alternative counterions (e.g., acetate).

Q. How can buffer conditions be optimized to stabilize this compound in physiological assays?

  • pH Optimization : Maintain pH 7.0–7.4 to prevent deamidation or aggregation.
  • Chelating Agents : Add EDTA (1–2 mM) to inhibit metal-catalyzed oxidation.
  • Surfactants : Use polysorbate-20 (0.01%) to reduce surface adsorption in low-concentration assays .

Q. What are the implications of trifluoroacetate decomposition under varying experimental conditions?

TFA degrades at elevated temperatures (>150°C) or extreme pH, releasing volatile byproducts (e.g., CO2, CF3<sup>-</sup>) that may interfere with mass spectrometry or thermal analysis . Pre-experiment TGA (thermogravimetric analysis) is recommended for studies involving heating steps.

Data Contradiction & Resolution

Q. How should researchers address discrepancies in reported bioactivity of this compound across studies?

Variations may arise from:

  • TFA Contamination : Compare studies using TFA-free vs. TFA-containing preparations .
  • Batch-to-Batch Variability : Cross-validate results with independent synthesis batches and demand full COA disclosure .
  • Receptor Isoform Specificity : Use heterologous expression systems (e.g., HEK293 cells) to isolate receptor subtypes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.